molecular formula C17H18O4 B2416389 Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate CAS No. 1360546-62-8

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate

Cat. No.: B2416389
CAS No.: 1360546-62-8
M. Wt: 286.327
InChI Key: MKZSADMUGDIIDQ-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a benzoate core

Properties

IUPAC Name

methyl 4-methoxy-2-methyl-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12-9-15(19-2)16(10-14(12)17(18)20-3)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZSADMUGDIIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate typically involves the esterification of 5-(benzyloxy)-4-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the benzyloxy group, making it less hydrophobic.

    Methyl 2-methylbenzoate: Lacks both the benzyloxy and methoxy groups, resulting in different reactivity and applications.

    Methyl 5-methoxy-2-methylbenzoate:

Uniqueness

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical transformations and applications in scientific research and industry.

Biological Activity

Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate is an organic compound notable for its structural complexity and potential biological activities. This compound features benzyloxy and methoxy substituents on a methylbenzoate framework, which may influence its reactivity and biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

This compound has the following molecular formula: C17_{17}H18_{18}O4_{4}. The presence of functional groups such as methoxy (-OCH3_3) and benzyloxy (-OCH2_2C6_6H5_5) enhances its potential for various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study examining various derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cell lines. Preliminary results indicate that the compound can induce apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. For instance, it was observed to increase gene expression related to apoptosis while decreasing genes associated with cell proliferation in specific cancer models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that modifications to the structure could enhance its activity further.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against human glioblastoma cells. Results showed a dose-dependent decrease in cell viability, with IC50_{50} values indicating effective cytotoxicity at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and increased reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(benzyloxy)-3,5-dimethoxybenzoateTwo methoxy groups, one benzyloxy groupEnhanced anticancer activity
Methyl 3-(3,4-bis(benzyloxy)phenyl)propanoateMultiple benzyloxy groupsHigh lipophilicity; potential for drug formulation
Methyl 4-(benzyloxy)-3-methoxybenzoateOne methoxy group, one benzyloxy groupModerate antimicrobial activity

This table illustrates how variations in substituents affect the biological activity of related compounds, highlighting the unique profile of this compound.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cellular signaling pathways and metabolic processes. The binding affinity to certain enzymes or receptors could modulate their activity, leading to observed biological effects such as apoptosis in cancer cells and inhibition of microbial growth .

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate be optimized to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize reaction time and temperature based on analogous benzyl-protected benzoate syntheses. For example, refluxing with benzyl chloride and anhydrous potassium carbonate in methylethylketone for 12 hours is a common approach . Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride) to minimize side reactions.
  • Purification : Use column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (e.g., 5% ethyl acetate) to isolate the product. Recrystallization from ethanol enhances purity, as demonstrated for structurally similar compounds .
  • Characterization : Confirm purity via 1H^1 \text{H}-NMR (e.g., integration of benzyloxy protons at δ 5.1–5.3 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for identifying substitution patterns (e.g., distinguishing methoxy vs. benzyloxy groups) and confirming regiochemistry.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol or chloroform. Analyze dihedral angles between aromatic rings (e.g., ~67° in related compounds) and hydrogen-bonding interactions (e.g., C–H···O) to correlate structure with physicochemical properties .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., calculated m/zm/z 314.1154 for C18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5) and detect impurities .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the benzyloxy group. Avoid exposure to humidity, as moisture can degrade ester functionalities .
  • Handling : Use desiccants in storage cabinets and monitor purity periodically via thin-layer chromatography (TLC) with UV visualization.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the benzylation of polyhydroxy benzoate precursors?

  • Methodological Answer :

  • Protecting Group Selection : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for phenolic OH) to direct benzylation to the desired position. For example, steric hindrance from methyl groups (as in 2-methyl substitution) can influence benzyl chloride reactivity .
  • Catalytic Control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity.
  • Computational Modeling : Perform DFT calculations to predict transition-state energies and optimize reaction pathways using software like Gaussian or ORCA .

Q. How can crystallographic data inform structure-property relationships for this compound derivatives?

  • Methodological Answer :

  • Crystal Packing Analysis : Resolve intermolecular interactions (e.g., C–H···π or hydrogen bonds) to predict solubility and melting points. For instance, intramolecular O–H···O hydrogen bonds in related compounds reduce solubility in nonpolar solvents .
  • Thermal Stability : Correlate crystallographic data with differential scanning calorimetry (DSC) to identify phase transitions or decomposition temperatures.

Q. What are the best practices for handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates like boronic acids (e.g., 4-benzyloxy-2-methylphenylboronic acid derivatives) .
  • Low-Temperature Quenching : For unstable intermediates (e.g., brominated analogs), quench reactions at –78°C using dry ice/acetone baths to minimize side reactions .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) across labs. For example, discrepancies in cytotoxicity studies may arise from DMSO concentration variations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity measurements.
  • Dose-Response Studies : Perform EC50_{50}/IC50_{50} assays with at least three independent replicates to validate dose-dependent effects .

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